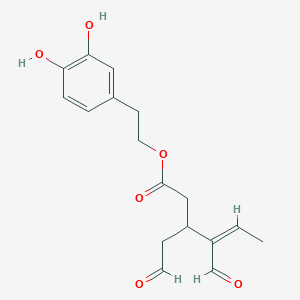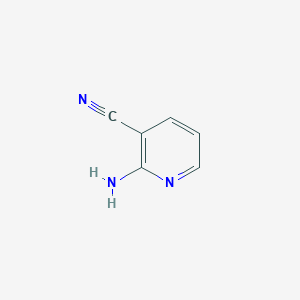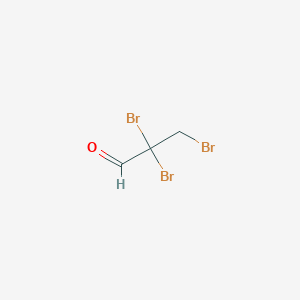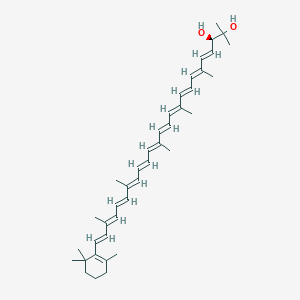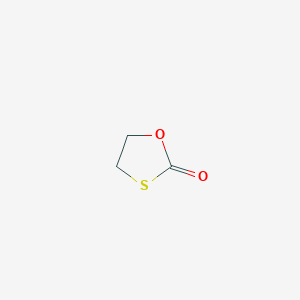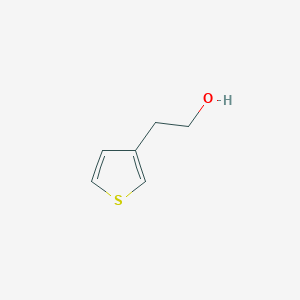
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile
Vue d'ensemble
Description
2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile (2,6-DHTFNN) is a compound with a wide variety of applications in scientific research. It is a derivative of nicotinonitrile, a compound found in plants and animals. 2,6-DHTFNN has been studied for its use in organic synthesis, as well as its biochemical and physiological effects.
Applications De Recherche Scientifique
Luminescent Material Research
- Blue Light Emitting Material : A study on nicotinonitrile derivatives, including those related to 2,6-Dihydroxy-4-(trifluoromethyl)nicotinonitrile, revealed potential applications as blue light emitting materials. These compounds exhibit good absorption and fluorescence properties, making them suitable for use in optoelectronic devices (Ahipa, Kamath, Kumar, & Adhikari, 2014).
Corrosion Inhibition
- Corrosion Inhibitors for Steel : Pyridine derivatives, closely related to this compound, have been identified as effective corrosion inhibitors for steel in acidic environments. Their efficiency in preventing corrosion makes them valuable in industrial applications (Ansari, Quraishi, & Singh, 2015).
Photovoltaic Applications
- Dye-Sensitized Solar Cells (DSSCs) : Research has shown that certain nicotinonitrile derivatives can be used as co-sensitizer dyes in DSSCs. These compounds can enhance the efficiency of solar cells by increasing spectral coverage (Hemavathi et al., 2019).
Antimicrobial Research
- Antimycobacterial Agents : Some nicotinonitrile derivatives have shown significant in vitro antimycobacterial activity against Mycobacterium tuberculosis. This suggests potential for these compounds in the development of new treatments for tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Antibacterial Applications
- Inhibitors for MRSA and VRE : A study on nicotinonitrile-linked hybrids demonstrated efficacy against antibiotic-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococci). This highlights the potential of such compounds in addressing antibiotic resistance (Mekky & Sanad, 2022).
Primitive Earth Studies
- Synthesis Under Primitive Earth Conditions : Nicotinonitrile and its derivatives could be synthesized under primitive Earth conditions, suggesting their possible role in prebiotic chemistry and the origin of life (Friedmann, Miller, & Sanchez, 1971).
Chemosensing and Antioxidant Activities
- Coumarin Derivatives with Antimicrobial and Antioxidant Properties : Research on coumarin derivatives, including nicotinonitrile compounds, showed promising antimicrobial and antioxidant activities. These compounds could have potential applications in pharmaceuticals (Al-Hazmy et al., 2022).
Safety and Hazards
Mécanisme D'action
Mode of Action
It has been observed that this compound inhibits the feeding behavior of aphids within 05 hours after treatment . The exact mechanism of this interaction is yet to be elucidated.
Biochemical Pathways
It is known to possess excellent translaminar and systemic activity through xylem vessels
Result of Action
It has been observed to inhibit the feeding behavior of aphids , suggesting it may have insecticidal properties.
Action Environment
It is known that the compound is a white to yellow solid at room temperature , suggesting it may be stable under a range of conditions
Propriétés
IUPAC Name |
2-hydroxy-6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O2/c8-7(9,10)4-1-5(13)12-6(14)3(4)2-11/h1H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLZWXISQMMITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(NC1=O)O)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382188 | |
| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3335-46-4 | |
| Record name | 2,6-dihydroxy-4-(trifluoromethyl)nicotinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




